2'-Carboethoxy-3,3-dimethylbutyrophenone
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Description
2’-Carboethoxy-3,3-dimethylbutyrophenone is a synthetic compound with the molecular formula C15H20O3 . It has a molecular weight of 248.32 . The compound is typically in the form of a yellow oil .
Molecular Structure Analysis
The IUPAC name for this compound is ethyl 2-(3,3-dimethylbutanoyl)benzoate . The InChI code for this compound is 1S/C15H20O3/c1-5-18-14(17)12-9-7-6-8-11(12)13(16)10-15(2,3)4/h6-9H,5,10H2,1-4H3 .Physical And Chemical Properties Analysis
2’-Carboethoxy-3,3-dimethylbutyrophenone is a yellow oil . It has a molecular weight of 248.32 .Scientific Research Applications
Chemical Reactions and Degradation Studies : Compounds like 2,6-dimethylphenol have been studied for their reactions and degradation processes. For instance, the redox process between 2,6-dimethylphenol and iron(III) in aqueous solution has been investigated (Mazellier & Bolte, 1997).
Medical Research Applications : Analogous compounds have been used in medical research. For example, a study on ASA404 (5,6-dimethylxanthenone-4-acetic acid), a small-molecule tumour-vascular disrupting agent, was evaluated in combination with standard therapy in patients with non-small cell lung cancer (McKeage et al., 2008).
Enzymatic Activity and Microbial Studies : Research involving dimethoxyphenol and its enzymatic activity in various microorganisms, including those expressing multicopper proteins, is another area of interest (Solano et al., 2001).
Synthetic Chemistry Applications : The synthesis and study of similar compounds, like progesterone receptor modulators, have been explored. An example includes the development of pyrrole-oxindole derivatives for potential use in female healthcare (Fensome et al., 2008).
Molecular Interaction Studies : The intermolecular hydrogen bonding of compounds with similar structures has been studied, providing insights into their potential interactions and applications (Wash et al., 1997).
properties
IUPAC Name |
ethyl 2-(3,3-dimethylbutanoyl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-5-18-14(17)12-9-7-6-8-11(12)13(16)10-15(2,3)4/h6-9H,5,10H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXUKFQLXZPMCO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C(=O)CC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20642380 |
Source
|
Record name | Ethyl 2-(3,3-dimethylbutanoyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20642380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3,3-dimethylbutanoyl)benzoate | |
CAS RN |
898764-26-6 |
Source
|
Record name | Ethyl 2-(3,3-dimethylbutanoyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20642380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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